3-methyl-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]benzamide
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Overview
Description
3-methyl-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound that features a quinoline moiety, a triazole ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
The pharmacokinetics of a compound can be influenced by many factors, including its chemical structure, the route of administration, and the patient’s individual characteristics. In general, a compound must be absorbed into the body, distributed to the site of action, metabolized, and then excreted. The compound’s bioavailability, or the proportion of the drug that enters the circulation and is able to have an active effect, can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
The action of a compound can also be influenced by the environment in which it is used. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the triazole ring: This can be done via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxides, while reduction of the triazole ring would yield dihydrotriazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline and triazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Triazole derivatives: Such as fluconazole and itraconazole, known for their antifungal activity.
Trifluoromethylated compounds: Such as efavirenz, known for its antiviral activity.
Uniqueness
3-methyl-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]benzamide is unique due to the combination of these three functional groups, which may confer a distinct set of biological activities and chemical properties.
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F3N5O2S/c1-19-7-4-9-21(15-19)27(39)33-17-25-34-35-28(37(25)23-12-5-11-22(16-23)29(30,31)32)40-18-26(38)36-14-6-10-20-8-2-3-13-24(20)36/h2-5,7-9,11-13,15-16H,6,10,14,17-18H2,1H3,(H,33,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKERTGUBPVDJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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